molecular formula C2N2Ni B3343743 Dicyanonickel CAS No. 557-19-7

Dicyanonickel

Cat. No.: B3343743
CAS No.: 557-19-7
M. Wt: 110.73 g/mol
InChI Key: NLEUXPOVZGDKJI-UHFFFAOYSA-N
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Description

Dicyanonickel, also known as nickel(II) cyanide, is a coordination compound with the formula Ni(CN)₂. It is a yellowish-brown solid that can absorb moisture and turn green. This compound is known for its role in various chemical reactions and industrial applications, particularly in the field of organic synthesis and electroplating.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyanonickel can be synthesized by treating a soluble nickel salt, such as nickel chloride or nickel sulfate, with potassium cyanide solution. The reaction is as follows:

Ni2++2CNNi(CN)2\text{Ni}^{2+} + 2\text{CN}^- \rightarrow \text{Ni(CN)}_2 Ni2++2CN−→Ni(CN)2​

The product is typically obtained as a tetrahydrate, Ni(CN)₂·4H₂O, which can be dehydrated by heating at 200°C to yield the anhydrous form .

Industrial Production Methods: On an industrial scale, this compound is produced through similar methods, with careful control of reaction conditions to ensure purity and yield. The use of air-stable nickel(II) salts as precatalysts and less volatile cyanide sources like zinc cyanide (Zn(CN)₂) has been explored to avoid the hazards associated with hydrogen cyanide .

Chemical Reactions Analysis

Types of Reactions: Dicyanonickel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dicyanonickel has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyanonickel in hydrocyanation reactions involves the coordination of the nickel center with cyanide ions, facilitating the addition of hydrogen cyanide to alkenes. This process is highly regioselective and depends on the nature of the ligands and reaction conditions . The formation of this compound(II) complexes can deactivate the catalyst, highlighting the importance of ligand selection to promote reductive elimination and prevent catalyst deactivation .

Comparison with Similar Compounds

  • Nickel(II) chloride (NiCl₂)
  • Nickel(II) sulfate (NiSO₄)
  • Nickel(II) acetate (Ni(C₂H₃O₂)₂)

Comparison: Dicyanonickel is unique due to its ability to form stable complexes with cyanide ions, which is not observed with other nickel(II) compounds. This property makes it particularly useful in hydrocyanation reactions and the formation of clathrate compounds .

Properties

CAS No.

557-19-7

Molecular Formula

C2N2Ni

Molecular Weight

110.73 g/mol

IUPAC Name

nickel(2+);dicyanide

InChI

InChI=1S/2CN.Ni/c2*1-2;/q2*-1;+2

InChI Key

NLEUXPOVZGDKJI-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[Ni+2]

Canonical SMILES

[C-]#N.[C-]#N.[Ni+2]

boiling_point

Decomposes. (USCG, 1999)

Color/Form

YELLOW-BROWN
Brownish-yellow crystals

density

2.4 at 77 °F (USCG, 1999) - Denser than water;  will sink
2.393 g/cu cm

flash_point

Not Applicable. Not flammable. (USCG, 1999)

melting_point

>200 °C

557-19-7

physical_description

Nickel cyanide is an apple-green powder or a green crystalline solid. Insoluble in water. Toxic by inhalation and by ingestion. Carcinogenic. Produces toxic oxides of nitrogen in fires.
Brownish-yellow crystals;  [HSDB] Tetrahydrate: apple-green solid;  Insoluble in water;  [Merck Index]

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Apple-green powder. Insol in water. Slightly soluble in dil acids, freely in alkali cyanides, in ammonia, and in ammonium carbonate. /Tetrahydrate/
SLIGHTLY SOL IN DILUTE ACIDS /NICKEL CYANIDE TETRAHYDRATE/
INSOL IN COLD OR HOT WATER
Insoluble in water
Soluble in aqueous alkali cyanides as well as in other bases, including ammonium hydroxide and alkali metal hydroxides.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyanonickel
Reactant of Route 2
Dicyanonickel

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